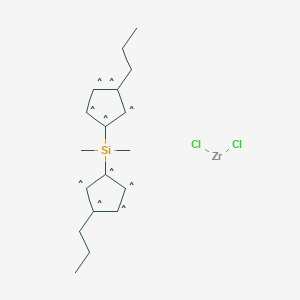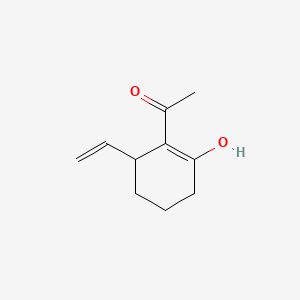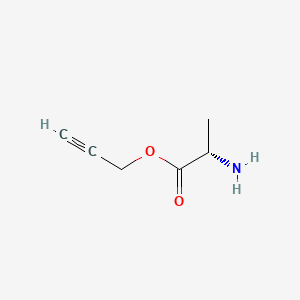
trans-Methyl-4-(2-cyanophenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is a chemical compound characterized by a pyrrolidine ring substituted with a cyanophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a cyano group.
Esterification: The carboxylate ester is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanophenyl group, converting the cyano group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the ester group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrolidine ring.
Reduction Products: Amines or other reduced derivatives of the cyanophenyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the cyanophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate: Similar structure but may differ in stereochemistry.
Ethyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
4-(2-Cyanophenyl)pyrrolidine-3-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness: Trans-methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
methyl (3R,4S)-4-(2-cyanophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-15-7-11(12)10-5-3-2-4-9(10)6-14/h2-5,11-12,15H,7-8H2,1H3/t11-,12+/m1/s1 |
InChI Key |
ZIIAJWIJCRPMII-NEPJUHHUSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2C#N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



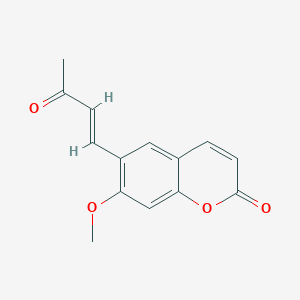
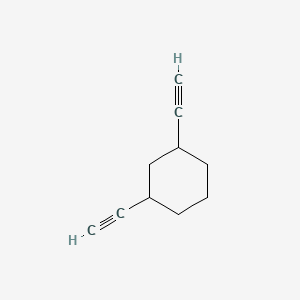
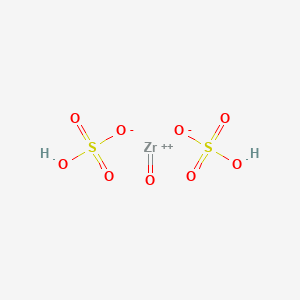

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
![(1R,4R)-2-(naphthalen-2-ylmethyl)-2,5-diazabicyclo[2.2.1]heptane bis(2,2,2-trifluoroacetate)](/img/structure/B13831284.png)
